Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is an off-white to light yellow solid . It is a pyrimidine derivative and has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Synthesis Analysis
This compound has been used in the synthesis of novel triazole-pyrimidine hybrids . The synthesis process involves a series of reactions, characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction with an excess of sodium methoxide results in the displacement of the methylthio group .Molecular Structure Analysis
The molecular structure of this compound is characterized by its IUPAC name, ethyl 4-chloro-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate . Its InChI code is 1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 .Chemical Reactions Analysis
The lability of the methylthio group in this compound is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate . A number of other nucleophilic substitution products derived from this compound are also described .Physical and Chemical Properties Analysis
This compound is an off-white to light yellow solid . It has a molecular weight of 246.72 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Nucleophilic Substitution Reactions
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been studied for its reaction with various nucleophiles. Shadbolt and Ulbricht (1967) observed normal substitution products when treated with dimethylamine, sodium phenoxide, among others. Notably, a reaction with sodium cyanide yielded ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating the lability of the methylthio group in this compound (Shadbolt & Ulbricht, 1967).
Preparation of Esters and Amides
Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, using ethyl 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate (Santilli, Kim, & Wanser, 1971).
Synthesis of Ethyl 2-Methylthio Pyrimidine-4-carboxylates
Zanatta et al. (2015) reported an efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives, offering a mild, basic, aqueous conditions-based approach for these compounds (Zanatta et al., 2015).
Facile Synthesis of Heterocyclic Systems
Tumkevičius (1995) synthesized ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates, demonstrating the utility of this compound in creating new heterocyclic systems (Tumkevičius, 1995).
Kinetic Studies
Padmini, Manju, and Sateesh (2016) conducted kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate, contributing to a better understanding of its chemical behavior (Padmini, Manju, & Sateesh, 2016).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWCVGIENDCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623589 | |
Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583878-42-6 | |
Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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